An In-depth Technical Guide to TCO-PEG12-TFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide to TCO-PEG12-TFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG12-TFP ester is a heterobifunctional crosslinker at the forefront of bioconjugation and targeted drug delivery. This molecule incorporates three key chemical motifs: a trans-cyclooctene (TCO) group, a polyethylene glycol (PEG) spacer, and a tetrafluorophenyl (TFP) ester. This unique combination of functionalities enables a two-step sequential bioconjugation strategy, offering exceptional control and efficiency in the labeling and assembly of complex biomolecular architectures. The TCO group participates in an extremely rapid and highly specific bioorthogonal reaction with tetrazines, a cornerstone of modern click chemistry.[1][2] The TFP ester provides a stable and efficient means of conjugating the linker to primary amines on proteins, peptides, and other biomolecules. The hydrophilic PEG12 spacer enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugates. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of TCO-PEG12-TFP ester, with a focus on its utility in protein labeling, antibody-drug conjugate (ADC) development, and the synthesis of proteolysis-targeting chimeras (PROTACs).
Chemical Structure and Properties
TCO-PEG12-TFP ester is a well-defined chemical entity with the molecular formula C42H67F4NO16.[3][4] Its structure features a strained trans-cyclooctene ring, a 12-unit polyethylene glycol chain, and a 2,3,5,6-tetrafluorophenyl active ester.
Table 1: Physicochemical Properties of TCO-PEG12-TFP Ester
| Property | Value | Reference(s) |
| Chemical Formula | C42H67F4NO16 | [3][4] |
| Molecular Weight | 917.98 g/mol | [3][4] |
| CAS Number | 2353410-07-6 | [3][4] |
| Appearance | Colorless to light yellow oil/solid | [5] |
| Purity | >95% or >96% | [3] |
| Solubility | Soluble in DMSO, DMF, DCM | [6] |
| Storage Conditions | -20°C, desiccated, protected from light | [7] |
Core Functionalities and Reaction Mechanisms
The utility of TCO-PEG12-TFP ester stems from the distinct reactivity of its two terminal functional groups.
Tetrafluorophenyl (TFP) Ester: Amine-Reactive Moiety
The TFP ester is a highly efficient amine-reactive functional group used for the acylation of primary and secondary amines, such as the lysine residues on the surface of proteins. This reaction forms a stable amide bond. TFP esters are preferred over their N-hydroxysuccinimide (NHS) ester counterparts due to their increased stability, particularly in aqueous solutions and at a basic pH, which reduces the rate of hydrolysis and leads to higher conjugation efficiencies.[8]
Trans-Cyclooctene (TCO): Bioorthogonal Reaction Partner
The TCO group is a strained alkene that undergoes an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine.[1][9] This bioorthogonal reaction is characterized by its rapid kinetics (with second-order rate constants up to 10^6 M⁻¹s⁻¹), high specificity, and the absence of a need for a catalyst, making it ideal for applications in complex biological media, including live cells and in vivo systems.[9][10] The reaction proceeds via a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, which releases nitrogen gas and forms a stable dihydropyridazine product.[10][11][12]
Experimental Protocols
Protocol 1: Labeling of a Protein with TCO-PEG12-TFP Ester
This protocol describes the general procedure for conjugating TCO-PEG12-TFP ester to primary amines on a protein.
Materials:
-
Protein of interest (e.g., antibody)
-
TCO-PEG12-TFP ester
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate buffer, 0.15 M NaCl, pH 7.2-7.5)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the amine-free reaction buffer.
-
Reagent Preparation: Immediately before use, dissolve the TCO-PEG12-TFP ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation Reaction: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the TCO-PEG12-TFP ester stock solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove the unreacted TCO-PEG12-TFP ester and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by UV-Vis spectroscopy or mass spectrometry. The TCO-labeled protein is now ready for the subsequent reaction with a tetrazine-modified molecule.
Protocol 2: TCO-Tetrazine Bioorthogonal Ligation
This protocol outlines the reaction between a TCO-labeled protein and a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-modified molecule (e.g., fluorescent dye, drug molecule)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the TCO-labeled protein and the tetrazine-modified molecule in the reaction buffer.
-
Ligation Reaction: Mix the TCO-labeled protein and the tetrazine-modified molecule in a 1:1 to 1:1.5 molar ratio.
-
Incubation: The reaction is typically very fast and can be complete within minutes to an hour at room temperature.
-
Purification (Optional): If necessary, the final conjugate can be purified from any excess tetrazine reagent by size-exclusion chromatography or dialysis.
Applications in Drug Development
Antibody-Drug Conjugates (ADCs)
TCO-PEG12-TFP ester is a valuable tool for the construction of ADCs. The TFP ester allows for the conjugation of the linker to lysine residues on a monoclonal antibody. The resulting TCO-functionalized antibody can then be reacted with a tetrazine-modified cytotoxic drug in a site-specific manner. This bioorthogonal approach offers an alternative to traditional ADC conjugation methods and allows for precise control over the drug-to-antibody ratio (DAR).
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[13][14] TCO-PEG12-TFP ester can be used in a modular approach to PROTAC synthesis.[6][15][16][17][18] For instance, a ligand for the protein of interest (POI) can be modified with a primary amine and reacted with the TFP ester of the linker. The resulting TCO-functionalized POI ligand can then be ligated to a tetrazine-modified E3 ligase ligand to form the final PROTAC molecule. This click chemistry-based assembly allows for the rapid generation of a library of PROTACs with varying linker lengths and attachment points to optimize degradation efficiency.[15]
Visualizations
TCO-Tetrazine Reaction Mechanism
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. TCO-PEG12-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. precisepeg.com [precisepeg.com]
- 4. medkoo.com [medkoo.com]
- 5. TCO-PEG12-NHS Ester CAS#: 2185016-39-9 [m.chemicalbook.com]
- 6. gentaur.com [gentaur.com]
- 7. TCO-PEG12-TFP ester - CD Bioparticles [cd-bioparticles.net]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PROTAC Linker (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 17. benchchem.com [benchchem.com]
- 18. targetmol.cn [targetmol.cn]
